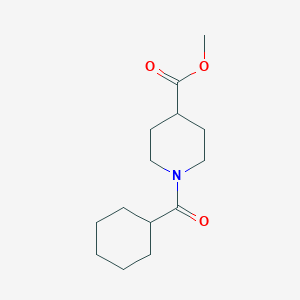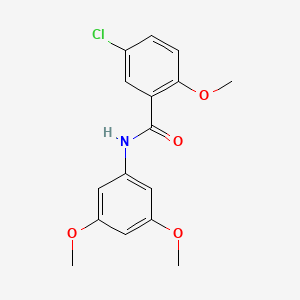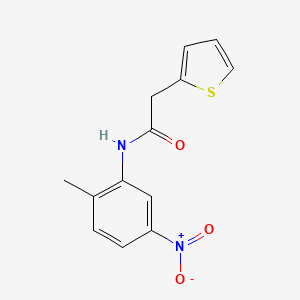![molecular formula C16H14F3NO2 B5861695 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5861695.png)
2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide, also known as TAK-659, is a novel selective inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide selectively inhibits BTK activity by binding to the ATP-binding site of BTK. BTK is a key enzyme involved in the BCR signaling pathway, which plays a crucial role in the development and survival of B-cells. BCR signaling is aberrantly activated in B-cell malignancies and autoimmune diseases, leading to the proliferation and survival of B-cells. 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide suppresses BCR signaling by inhibiting BTK activity, leading to the suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects
2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, such as B-cell lymphoma and CLL. 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has also been shown to be effective in preclinical models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, and inflammatory disorders, such as asthma and colitis. 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has also been shown to have minimal off-target effects, with no significant toxicity observed in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has also shown good oral bioavailability and a long half-life, which makes it suitable for oral administration. However, one of the limitations of 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is its limited solubility in water, which may affect its formulation and delivery. Another limitation is the lack of clinical data on the safety and efficacy of 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide in humans, which requires further investigation.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide. One direction is the evaluation of the safety and efficacy of 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide in clinical trials in patients with B-cell malignancies, autoimmune diseases, and inflammatory disorders. Another direction is the investigation of the potential synergy of 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide with other agents, such as chemotherapy, immunotherapy, and targeted therapy. Another direction is the development of more potent and selective BTK inhibitors based on the structure of 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide. Finally, the elucidation of the molecular mechanisms underlying the anti-tumor and immunomodulatory effects of 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide may provide insights into the pathogenesis of B-cell malignancies and autoimmune diseases.
Synthesemethoden
The synthesis of 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide involves several steps, including the reaction of 2-bromo-4-methylphenol with 2-(trifluoromethyl)aniline to form 2-(3-methylphenoxy)-N-(2-trifluoromethylphenyl)acetamide, which is then converted to 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide through a series of reactions. The final product is obtained as a white solid with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has been extensively studied in preclinical models of B-cell malignancies, autoimmune diseases, and inflammatory disorders. In vitro studies have shown that 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide selectively inhibits BTK activity, leading to the suppression of BCR signaling and the proliferation of B-cells. In vivo studies have demonstrated that 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has potent anti-tumor activity in mouse models of B-cell lymphoma and chronic lymphocytic leukemia (CLL). 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has also been shown to be effective in mouse models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, and inflammatory disorders, such as asthma and colitis.
Eigenschaften
IUPAC Name |
2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-11-5-4-6-12(9-11)22-10-15(21)20-14-8-3-2-7-13(14)16(17,18)19/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTYLPXWLRAEBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-2-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5861612.png)




![2-chloro-5-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5861637.png)


![{4-bromo-2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5861667.png)
![4-bromo-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5861683.png)
![2-[(2-chlorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5861687.png)

![6-nitro-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5861708.png)
![N-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-4-nitro-1H-pyrazol-1-amine](/img/structure/B5861723.png)